N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine
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Overview
Description
N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile reactivity and biological activity . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of N-substituted piperidines with specific oxidants and additives to form pyrrolidine derivatives . The reaction conditions typically include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the desired product .
Chemical Reactions Analysis
N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential biological activity and its interactions with various biological targets . In medicine, it is investigated for its potential therapeutic effects and its ability to modulate specific molecular pathways . Additionally, this compound is used in the development of new materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating the activity of these receptors and influencing downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine can be compared with other similar compounds, such as pyrrolidine-2-one, pyrrolidine-2,5-dione, and prolinol . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups, which can influence their biological activity and chemical reactivity .
Properties
IUPAC Name |
N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-4-10(2)11(12-3)9-13-7-5-6-8-13/h10-12H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYMMRYABHLOHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CN1CCCC1)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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